molecular formula C12H16ClN3O3 B1399497 Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate CAS No. 1147998-37-5

Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate

Cat. No.: B1399497
CAS No.: 1147998-37-5
M. Wt: 285.73 g/mol
InChI Key: IUFSYTNSGDRJQH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16ClN3O3 . It is used for research purposes.


Synthesis Analysis

The synthesis of azetidines, which includes this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClN3O3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Synthesis and Structural Modification

  • Meyers et al. (2009) explored scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which offers a novel approach to accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
  • Vorona et al. (2007) conducted the synthesis and structural modification of tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid, expanding the range of synthesized compounds for potential applications (Vorona et al., 2007).

Biological Evaluation and Activity

  • Doležal et al. (2006) analyzed the biological activity of substituted pyrazinecarboxamides, providing insights into the structure-activity relationships of these compounds (Doležal et al., 2006).

Methodological Advancements in Synthesis

  • Sajjadi and Lubell (2008) presented the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, demonstrating novel methods in organic chemistry (Sajjadi & Lubell, 2008).
  • Kandalkar et al. (2013) developed an efficient one-pot method for synthesizing various carboxylate-substituted heteroaryl amines, enhancing the simplicity and yield of the process (Kandalkar et al., 2013).

Multigram Synthesis and Industrial Applications

  • Iminov et al. (2015) focused on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, demonstrating a process for synthesizing fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Safety and Hazards

The safety information for Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

tert-butyl 3-(6-chloropyrazin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-5-14-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFSYTNSGDRJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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